

# Protocol for the Synthesis and Purification of N,N'-Dibutylurea

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## Compound of Interest

Compound Name: *N,N'-Dibutylurea*

Cat. No.: B143324

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This document provides a detailed protocol for the laboratory synthesis and purification of **N,N'-dibutylurea**. The synthesis is achieved through the reaction of n-butyl isocyanate with n-butylamine. The subsequent purification of the crude product is performed by recrystallization.

## Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **N,N'-dibutylurea**.

Table 1: Reagents and Materials for Synthesis

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Amount	Moles (mmol)
n-Butyl Isocyanate	C <sub>5</sub> H <sub>9</sub> NO	99.13	5.0 g	50.4
n-Butylamine	C <sub>4</sub> H <sub>11</sub> N	73.14	3.7 g (5.0 mL)	50.6
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	50 mL	-
Hexanes	C <sub>6</sub> H <sub>14</sub> (isomers)	~86.18	~50-100 mL	-

Table 2: Physical and Spectroscopic Data of **N,N'-Dibutylurea**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> O
Molecular Weight	172.27 g/mol
Appearance	White crystalline solid
Melting Point	72-74 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz)	δ 4.69 (br s, 2H, NH), 3.16 (q, J = 6.8 Hz, 4H, N-CH <sub>2</sub> ), 1.48 (p, J = 7.3 Hz, 4H, N-CH <sub>2</sub> -CH <sub>2</sub> ), 1.36 (h, J = 7.4 Hz, 4H, CH <sub>2</sub> -CH <sub>3</sub> ), 0.92 (t, J = 7.4 Hz, 6H, CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 125 MHz)	δ 158.5 (C=O), 40.3 (N-CH <sub>2</sub> ), 32.4 (N-CH <sub>2</sub> -CH <sub>2</sub> ), 20.0 (CH <sub>2</sub> -CH <sub>3</sub> ), 13.8 (CH <sub>3</sub> )
FTIR (KBr, cm <sup>-1</sup> )	~3325 (N-H stretch), ~2958, 2931, 2871 (C-H stretch), ~1625 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II)

## Experimental Protocols

### Synthesis of **N,N'-Dibutylurea**

This protocol describes the synthesis of **N,N'-dibutylurea** from n-butyl isocyanate and n-butylamine. The reaction is a nucleophilic addition of the amine to the isocyanate.

#### Materials:

- n-Butyl isocyanate (5.0 g, 50.4 mmol)
- n-Butylamine (3.7 g, 5.0 mL, 50.6 mmol)
- Dichloromethane (DCM), anhydrous (50 mL)
- 100 mL round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator

**Procedure:**

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-butylamine (3.7 g, 5.0 mL, 50.6 mmol) and anhydrous dichloromethane (20 mL).
- Cool the solution in an ice bath with stirring.
- Dissolve n-butyl isocyanate (5.0 g, 50.4 mmol) in anhydrous dichloromethane (30 mL) in a dropping funnel.
- Add the n-butyl isocyanate solution dropwise to the stirred n-butylamine solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for an additional 2 hours.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **N,N'-dibutylurea** as a white solid.

## Purification by Recrystallization

This protocol details the purification of the crude **N,N'-dibutylurea** by recrystallization from hexanes.

**Materials:**

- Crude **N,N'-dibutylurea**
- Hexanes

- Erlenmeyer flasks (125 mL and 250 mL)
- Hot plate
- Buchner funnel and filter flask
- Filter paper
- Ice bath

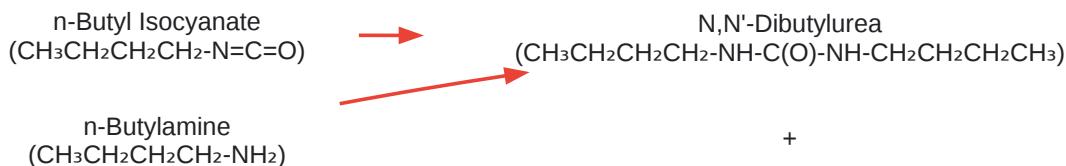
**Procedure:**

- Transfer the crude **N,N'-dibutylurea** to a 125 mL Erlenmeyer flask.
- Add a minimal amount of hexanes (approximately 50-70 mL) to the flask.
- Gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more hexanes in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
- Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.
- As the solution cools, white, needle-like crystals of **N,N'-dibutylurea** will form.
- To maximize crystal formation, place the flask in an ice bath for 15-20 minutes.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold hexanes.
- Dry the crystals in a vacuum oven or air-dry on a watch glass to a constant weight.
- Determine the melting point of the purified product and obtain spectroscopic data for characterization.

## Visualizations

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Caption: Experimental workflow for the synthesis and purification of **N,N'-dibutylurea**.

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Caption: Reaction pathway for the synthesis of **N,N'-dibutylurea**.

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